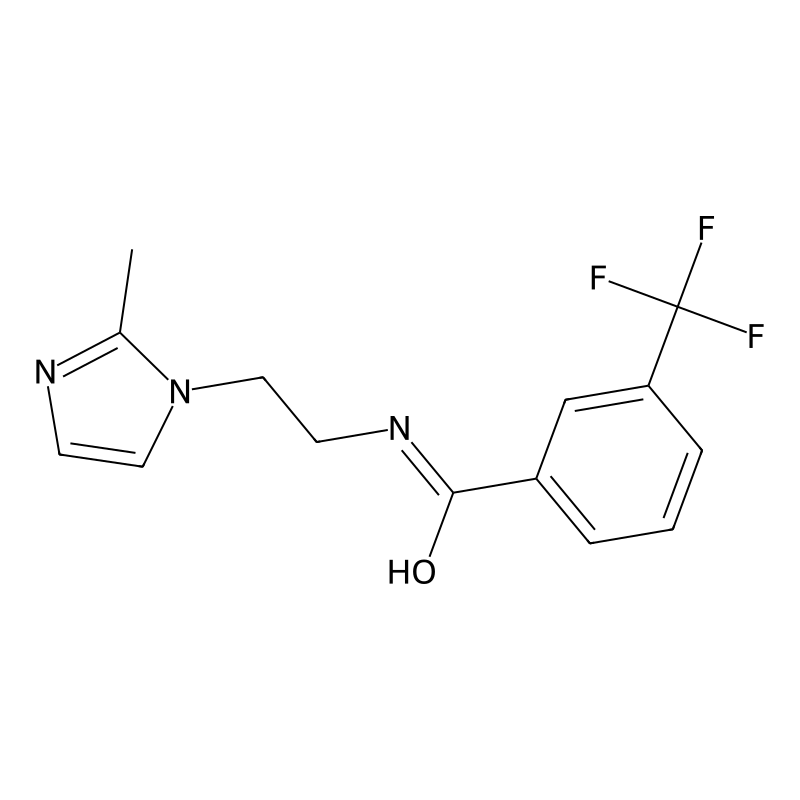

N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-3-(trifluoromethyl)benzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Anticonvulsant Activity

Specific Scientific Field: Neuropharmacology and medicinal chemistry.

Summary: Researchers have investigated the anticonvulsant properties of N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-3-(trifluoromethyl)benzamide and its derivatives. These compounds were synthesized by reacting 2-methylimidazole with ω-chloroacetanilides. Among the synthesized compounds, several showed significant anticonvulsant activity in animal models.

Experimental Procedures:Synthesis: The compounds were synthesized by reacting 2-methylimidazole with the corresponding ω-chloroacetanilides in dimethylformamide (DMF) and potassium carbonate. The resulting N-(aryl)-2-(2-methyl-1H-imidazol-1-yl)acetamides were characterized using elemental analysis and spectral data.

Screening: The synthesized compounds were screened for anticonvulsant activity in animal models (e.g., mice or rats). The compounds were administered intraperitoneally (i.p.) at a dose of 100 mg/kg body weight.

Evaluation: The onset of convulsions and duration of seizures were measured. Diazepam, a known anticonvulsant, served as a positive control.

N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-3-(trifluoromethyl)benzamide is a synthetic organic compound characterized by its unique structure, which includes an imidazole ring, a trifluoromethyl group, and a benzamide moiety. The compound's molecular formula is , indicating the presence of carbon, hydrogen, fluorine, and nitrogen atoms. The imidazole ring contributes to its biological activity, while the trifluoromethyl group enhances its lipophilicity and metabolic stability.

N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-3-(trifluoromethyl)benzamide exhibits significant biological activity, particularly as an inhibitor of certain tyrosine kinases. Compounds with similar structures have been shown to possess anti-cancer properties, making this compound a candidate for further pharmacological studies. The imidazole moiety is known to interact with biological targets, potentially influencing cellular signaling pathways.

The synthesis of N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-3-(trifluoromethyl)benzamide can be achieved through several methods:

- Coupling Reaction: The compound can be synthesized by coupling 3-(trifluoromethyl)benzoic acid with 2-methyl-1H-imidazole in the presence of a coupling agent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

- Hydrazinolysis: This method involves hydrazinolysis of a suitable precursor followed by subsequent modifications to introduce the desired functional groups.

- Curtius Rearrangement: This reaction can be utilized to convert an acyl azide derived from the corresponding acid into the amide form.

These methods highlight the versatility in synthesizing this compound while allowing for modifications that could enhance its biological activity.

N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-3-(trifluoromethyl)benzamide has potential applications in medicinal chemistry as a scaffold for developing new pharmaceuticals targeting tyrosine kinases involved in cancer progression. Its unique structure may also find utility in agrochemicals or as a building block in materials science due to its fluorinated nature.

Studies on the interactions of N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-3-(trifluoromethyl)benzamide with various biological targets are essential for understanding its mechanism of action. Preliminary research suggests it may interact with specific protein kinases, influencing their activity and potentially leading to apoptosis in cancer cells. Further investigation through molecular docking studies and binding assays will elucidate these interactions more clearly.

Several compounds share structural similarities with N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-3-(trifluoromethyl)benzamide. Here are some notable examples:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Nilotinib | Contains imidazole and trifluoromethyl groups; used as a tyrosine kinase inhibitor | Effective against chronic myelogenous leukemia |

| Imatinib | Similar backbone but lacks trifluoromethyl group | Widely used for various cancers |

| Gefitinib | Contains an aniline moiety; used in non-small cell lung cancer treatment | EGFR inhibitor |

Uniqueness: N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-3-(trifluoromethyl)benzamide is distinct due to its specific combination of functional groups that may confer unique pharmacological properties compared to other compounds listed above. Its trifluoromethyl group enhances lipophilicity and metabolic stability, potentially leading to improved bioavailability.